2-(Ethoxycarbonyl)-6-nitrobenzoic acid

描述

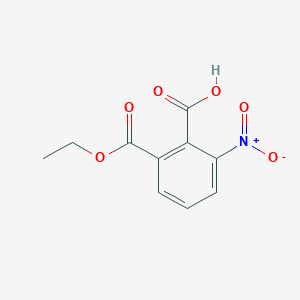

Structure

3D Structure

属性

IUPAC Name |

2-ethoxycarbonyl-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-2-17-10(14)6-4-3-5-7(11(15)16)8(6)9(12)13/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAOZGFHEAVFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxycarbonyl 6 Nitrobenzoic Acid

Established Synthetic Routes and Mechanisms

The traditional synthesis of 2-(ethoxycarbonyl)-6-nitrobenzoic acid is primarily achieved through multi-step approaches that prioritize regioselectivity and yield. These methods often begin with commercially available starting materials and proceed through a series of well-understood reactions.

Multi-Step Synthesis Approaches

A common and logical pathway to this compound involves the initial nitration of a phthalic acid derivative, followed by selective esterification.

The introduction of a nitro group onto the benzene (B151609) ring is a critical first step. A widely used starting material for this is phthalic anhydride (B1165640). The nitration of phthalic anhydride typically yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid. The reaction is generally carried out using a nitrating agent such as a mixture of nitric acid and sulfuric acid.

The direct nitration of phthalic anhydride can also yield 3-nitrophthalic anhydride along with the 4-nitro isomer. The formation of 3-nitrophthalic anhydride is a key step, as it sets the stage for the regioselective introduction of the ethoxycarbonyl group. The reaction of 3-nitrophthalic acid with a dehydrating agent like acetic anhydride provides a reliable method for the preparation of 3-nitrophthalic anhydride in high yield. orgsyn.org

Table 1: Nitration of Phthalic Anhydride

| Reactants | Reagents | Products | Key Observations |

|---|---|---|---|

| Phthalic anhydride | Nitric acid, Sulfuric acid | 3-Nitrophthalic acid, 4-Nitrophthalic acid | Formation of a mixture of isomers |

Once 3-nitrophthalic anhydride is obtained, the next crucial step is the regioselective opening of the anhydride ring with ethanol (B145695) to introduce the ethoxycarbonyl group at the desired position. The reaction of 3-nitrophthalic anhydride with ethanol leads to the formation of two isomeric monoesters: this compound and 2-(ethoxycarbonyl)-3-nitrobenzoic acid. The steric hindrance imposed by the nitro group at the 3-position favors the nucleophilic attack of ethanol at the carbonyl group at the 2-position, leading to the desired this compound as the major product.

An alternative, though less direct, pathway involves the initial formation of a diester, diethyl 3-nitrophthalate, followed by selective monohydrolysis. The synthesis of diethyl phthalate (B1215562) is typically achieved by the reaction of phthalic anhydride with ethanol in the presence of an acid catalyst like sulfuric acid. Subsequent nitration would yield diethyl 3-nitrophthalate. The selective hydrolysis of one of the two ester groups is challenging but can be achieved under carefully controlled conditions, for example, by using a stoichiometric amount of base. The ester group sterically hindered by the adjacent nitro group is generally less susceptible to hydrolysis.

Another synthetic strategy involves the oxidation of 3-nitro-o-xylene. This reaction can produce a mixture of 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. Subsequent oxidation of the remaining methyl group would lead to 3-nitrophthalic acid, which can then be converted to the target molecule as described above. While this method is plausible, controlling the oxidation to achieve the desired product selectively can be challenging.

Role as a Synthetic Precursor and Building Block

This compound is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical field. Its bifunctional nature, possessing both a carboxylic acid and an ester group, along with the presence of a nitro group, allows for a variety of subsequent chemical modifications.

A prominent example of its application is in the synthesis of the drug Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriasis and psoriatic arthritis. In the synthesis of Apremilast, the carboxylic acid functionality of this compound is activated and then reacted with a specific amine to form an amide bond, a crucial step in the assembly of the final drug molecule.

Furthermore, the nitro group on the aromatic ring can be reduced to an amino group, opening up possibilities for the synthesis of various heterocyclic compounds through cyclization reactions. The presence of both the ester and the carboxylic acid groups allows for orthogonal chemical transformations, making it a versatile intermediate in organic synthesis.

Advanced Synthetic Approaches and Innovations

While the established routes are reliable, research continues to explore more efficient and selective methods for the synthesis of this compound and related compounds. These advanced approaches often focus on improving regioselectivity, reducing waste, and employing milder reaction conditions.

One area of innovation lies in the development of advanced catalytic methods for regioselective esterification. The use of organocatalysts or enzymes (lipases) for the selective monoesterification of dicarboxylic acids or the alcoholysis of anhydrides is a promising green alternative to traditional acid- or base-mediated methods. These biocatalytic approaches can offer high regioselectivity under mild conditions, potentially leading to higher yields of the desired isomer and simplifying purification processes.

Innovations in nitration technology, such as the use of solid acid catalysts or microreactor technology, can also contribute to a more controlled and efficient synthesis of the 3-nitrophthalic acid precursor. These methods can enhance safety and improve the selectivity of the nitration reaction, reducing the formation of unwanted isomers.

Table 2: Comparison of Synthetic Approaches

| Approach | Advantages | Disadvantages |

|---|---|---|

| Established Multi-Step Synthesis | Well-understood reactions, readily available starting materials. | Can involve harsh reagents, may produce isomeric mixtures requiring separation. |

| Advanced Catalytic Methods | High regioselectivity, milder reaction conditions, potentially more environmentally friendly. | Catalysts can be expensive, may require specialized equipment or conditions. |

Catalytic Synthesis Applications

Catalysis offers a powerful tool for the synthesis of complex molecules like this compound by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and often improving selectivity. The application of organocatalysis, metal catalysis, and specific named reactions like the Mitsunobu reaction are central to modern synthetic strategies.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of synthesizing esters from carboxylic acids such as this compound, organocatalytic variants of classic reactions are particularly relevant. A prime example is the organocatalytic Mitsunobu reaction, where an azo reagent can be used as the organocatalyst in the presence of a stoichiometric oxidant like iodosobenzene (B1197198) diacetate. nih.gov This system regenerates the active azo reagent from its hydrazine (B178648) byproduct, allowing it to be used in catalytic amounts. nih.gov

Another approach involves phosphine (B1218219) oxides as organocatalysts to promote redox-neutral Mitsunobu coupling reactions, generating water as the sole byproduct. core.ac.uk The acidity of the carboxylic acid is a critical factor in these transformations. While acids with low Brønsted acidity may not promote catalysis, increasing the acidity, as with the introduction of a nitro group (e.g., 4-nitrobenzoic acid), activates the catalytic cycle. core.ac.uk This suggests that the nitro group in this compound would make it a suitable substrate for such organocatalytic esterification methods.

Metal catalysts are also employed to facilitate key synthetic steps. For instance, in some catalytic Mitsunobu reaction cycles, metal complexes can be used to achieve the necessary redox steps. Ethyl 2-arylhydrazinecarboxylates can function as organocatalysts for Mitsunobu reactions by being converted to the active ethyl 2-arylazocarboxylates through aerobic oxidation, a process that can be catalyzed by a catalytic amount of iron phthalocyanine. researchgate.net While not a direct synthesis of the target molecule, this illustrates the integration of metal catalysts to regenerate organic reagents in a catalytic cycle pertinent to the formation of similar ester linkages.

The Mitsunobu reaction is a cornerstone of organic synthesis for converting alcohols to a variety of functional groups, including esters, with a characteristic inversion of stereochemistry. researchgate.netrsc.org However, the classical reaction is stoichiometrically inefficient, generating equimolar amounts of phosphine oxide and hydrazine byproducts, which complicates purification and negatively impacts atom economy. researchgate.netrsc.org

Catalytic versions of the Mitsunobu reaction have been developed to overcome these limitations. These strategies focus on the in-situ regeneration of the phosphine and azodicarboxylate reagents. rsc.orgscispace.com Two main approaches have emerged:

Redox-Driven Systems : These involve using an external stoichiometric oxidant or reductant to recycle the catalytic reagents. For example, iodosobenzene diacetate can be used to oxidize the hydrazine byproduct back to the active azo reagent. nih.govscispace.com

Redox-Neutral Systems : A more recent development involves phosphine oxide organocatalysts that promote the dehydrative coupling of alcohols, using a Dean-Stark trap to remove the water byproduct and drive the reaction forward. core.ac.uk

The acidity of the carboxylic acid pronucleophile is crucial for success. Studies have shown that acids with higher Brønsted acidity, such as 3,5-dinitrobenzoic acid, are highly effective coupling partners. core.ac.ukscispace.com This indicates that this compound, with its electron-withdrawing nitro group, is a well-suited candidate for these advanced, catalytic esterification protocols.

| Feature | Stoichiometric Mitsunobu Reaction | Catalytic Mitsunobu Reaction |

|---|---|---|

| Reagent Requirement | Stoichiometric phosphine and azodicarboxylate rsc.org | Sub-stoichiometric (catalytic) phosphine and/or azodicarboxylate scispace.com |

| Byproducts | Stoichiometric phosphine oxide and hydrazine waste researchgate.net | Reduced waste; byproducts from a terminal oxidant/reductant (e.g., iodobenzene, water) core.ac.ukscispace.com |

| Atom Economy | Low | Significantly higher |

| Example System | Triphenylphosphine (PPh₃) + Diethyl azodicarboxylate (DEAD) | 10 mol% DEAD with PPh₃ and a stoichiometric oxidant (e.g., di(acetoxy)iodobenzene) scispace.com |

Regioselective Synthesis and Stereocontrol Considerations

When synthesizing a molecule with multiple functional groups or potential reaction sites, such as a substituted benzoic acid, regioselectivity—the control of where a reaction occurs—is paramount. For this compound, the substitution pattern on the benzene ring is fixed, but in reactions involving this compound, controlling which functional group reacts is key.

Stereocontrol is a critical consideration when a reaction creates or modifies a stereocenter. While this compound itself is achiral, its application in reactions like the Mitsunobu esterification involves an alcohol substrate that may be chiral. A defining feature of the Mitsunobu reaction is its ability to proceed with a clean inversion of configuration at the alcohol's stereocenter. nih.govrsc.org This occurs via an S_N2 (bimolecular nucleophilic substitution) mechanism, where the carboxylate anion attacks the activated alcohol. researchgate.net This predictable stereochemical outcome makes the reaction highly valuable for the synthesis of chiral esters where specific stereoisomers are required. Therefore, when using this compound to esterify a chiral secondary alcohol, the product will have the opposite stereochemistry at the carbinol center. nih.gov

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com The synthesis of this compound and its derivatives can be improved by incorporating these principles.

Key green chemistry considerations include:

Atom Economy : The transition from stoichiometric to catalytic reactions, particularly the catalytic Mitsunobu reaction, is a significant step forward. rsc.org By avoiding stoichiometric phosphine and azo reagents, waste is dramatically reduced. researchgate.net

Use of Safer Solvents and Reagents : Traditional syntheses may use hazardous solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or biodegradable solvents. nih.govresearchgate.net For instance, replacing strong, corrosive liquid acids like concentrated sulfuric acid with solid acid catalysts (e.g., H-beta zeolite) for dehydration reactions enhances safety and simplifies catalyst separation. researchgate.net

Energy Efficiency : The use of methods like microwave irradiation can accelerate reactions, leading to shorter reaction times and reduced energy consumption compared to conventional heating. nih.gov

Waste Prevention : Catalytic cycles that regenerate reagents minimize the production of byproducts that require disposal. researchgate.net The ideal Mitsunobu reaction would use an innocuous terminal oxidant and reductant to recycle the catalytic species, a primary goal of ongoing research. rsc.org

| Principle | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Waste Prevention | Use of stoichiometric reagents leading to significant waste (e.g., classic Mitsunobu) researchgate.net | Employing catalysts to minimize byproduct formation wjpmr.com |

| Atom Economy | Low, as many atoms from reagents are not incorporated into the final product. | High, especially in catalytic and addition reactions where most atoms are incorporated. |

| Less Hazardous Chemical Syntheses | Use of toxic solvents (e.g., benzene, carbon disulfide) and corrosive acids. nih.govresearchgate.net | Substitution with safer solvents (e.g., toluene, water) and solid acid catalysts. nih.govresearchgate.net |

| Catalysis | Reactions often rely on stoichiometric activators or promoters. | Catalytic reagents (organo-, metal-, or bio-catalysts) are preferred over stoichiometric ones. rsc.org |

Future Directions in Synthetic Design

The continued development of synthetic methodologies for compounds like this compound is driven by the pursuit of greater efficiency, selectivity, and sustainability. Future research is likely to focus on several key areas. The design of more robust and efficient organocatalysts and metal catalysts for esterification and other transformations remains a central goal. This includes developing systems that operate under milder conditions, tolerate a wider range of functional groups, and can be easily recovered and recycled.

Furthermore, expanding the scope and practicality of catalytic Mitsunobu reactions is a significant objective. Achieving high yields and selectivity with a broader array of substrates, while using environmentally benign and cost-effective terminal oxidants and reductants, will be critical. The ultimate aim is to create a truly green process where water is the only byproduct. The integration of continuous flow chemistry could offer advantages in terms of safety, scalability, and process control for the synthesis of fine chemicals. As the principles of green chemistry become more ingrained in synthetic design, the development of novel pathways that are inherently safer, more energy-efficient, and based on renewable feedstocks will continue to be a priority in the synthesis of this compound and related molecules.

Chemical Reactivity and Mechanistic Investigations of 2 Ethoxycarbonyl 6 Nitrobenzoic Acid

Complex Reaction Architectures

The unique arrangement of three functional groups on the aromatic ring of 2-(ethoxycarbonyl)-6-nitrobenzoic acid makes it an ideal substrate for complex reactions, including intramolecular cyclizations and multi-component reactions.

The ortho-positioning of the nitro, carboxylic acid, and ethoxycarbonyl groups creates a high potential for intramolecular reactions, particularly after a preliminary transformation of one of the groups. A prime example would involve the reduction of the nitro group to an amine. The resulting amino group is nucleophilic and is perfectly positioned to attack either the electrophilic carbonyl carbon of the carboxylic acid or the ethoxycarbonyl group.

Reaction with the Carboxylic Acid: Intramolecular condensation between the newly formed amino group and the adjacent carboxylic acid would lead to the formation of a lactam, specifically a derivative of isatoic anhydride (B1165640), after dehydration.

Reaction with the Ethoxycarbonyl Group: A similar intramolecular attack on the ester carbonyl would also result in lactam formation, eliminating ethanol (B145695).

These cyclization pathways provide a direct route to valuable heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. mdpi.comcaltech.edu this compound and its derivatives are well-suited to participate in such reactions.

The Ugi reaction, a prominent MCR, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov The subject molecule possesses two of the required functionalities: a carboxylic acid and a latent amine (in the form of the nitro group). After reduction of the nitro group, the resulting 2-amino-6-(ethoxycarbonyl)benzoic acid could serve as both the amine and the carboxylic acid component in an intramolecular Ugi reaction or as a bifunctional component in an intermolecular MCR. It has been noted that nitrobenzene (B124822) derivatives can be reduced in situ to anilines and used in Ugi reactions. nih.gov

Similarly, in the Petasis (borono-Mannich) reaction, an amine reacts with an aldehyde and a boronic acid. nih.gov The amino derivative of our title compound could readily participate as the amine component in this type of MCR, leading to the rapid assembly of complex molecular architectures.

Table 2: Potential of this compound Derivatives in MCRs

| MCR Type | Required Components | Role of the Subject Molecule/Derivative |

|---|---|---|

| Ugi Reaction | Amine, Aldehyde, Carboxylic Acid, Isocyanide | Can provide both the Amine (post-reduction) and Carboxylic Acid components. nih.gov |

| Petasis Reaction | Amine, Aldehyde, Boronic Acid | Can serve as the Amine component (post-reduction). nih.gov |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-keto ester (2 equiv.), Ammonia | The amino derivative could potentially replace ammonia. frontiersin.org |

Mechanistic Elucidation through Advanced Studies

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: a carboxylic acid, an ester, and a nitro group, all attached to a benzene (B151609) ring. Understanding the mechanisms of its reactions requires a multi-faceted approach, combining kinetic and thermodynamic studies, the identification of transient intermediates, and the investigation of specific reaction pathways such as decarboxylative halogenation. While specific experimental data for this compound is limited in publicly accessible literature, a comprehensive understanding can be constructed by examining studies on closely related substituted benzoic acids and general mechanistic principles in organic chemistry.

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving this compound are fundamentally influenced by the electronic properties of its substituents. The nitro group is a strong electron-withdrawing group, which significantly impacts the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Thermodynamic Considerations:

The following table, based on computational models of substituted benzoic acids, illustrates the general effect of substituents on gas-phase acidity. A more negative ΔacidG° indicates a stronger acid.

| Substituent | Position | Calculated ΔacidG° (kcal/mol) |

| -H | - | 335.0 |

| -CH3 | para | 336.1 |

| -Cl | para | 329.5 |

| -NO2 | para | 320.7 |

| -SO2CF3 | para | 316.7 |

| This table is illustrative and based on general findings for substituted benzoic acids to show trends. The values are not specific to this compound. |

Kinetic Aspects:

The rates of reactions involving this compound, such as ester hydrolysis or nucleophilic aromatic substitution, are also governed by electronic and steric factors. The presence of two bulky groups ortho to each other (the ethoxycarbonyl and nitro groups) can introduce significant steric hindrance, potentially slowing down reactions that require nucleophilic attack at the carboxyl or ester carbon.

Conversely, the strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, making reactions like nitration or Friedel-Crafts alkylation kinetically unfavorable. askfilo.comyoutube.com The carboxyl group itself is a deactivating, meta-directing group in electrophilic aromatic substitution. askfilo.comyoutube.com

Intermediate Identification and Characterization

The elucidation of reaction mechanisms hinges on the detection and characterization of transient intermediates. For reactions involving substituted benzoic acids, a variety of spectroscopic and computational techniques are employed.

Spectroscopic and Computational Approaches:

For reactions involving substituted nitrobenzoic acids, techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, combined with molecular dynamics simulations, have been used to identify self-associates like hydrogen-bonded dimers in solution. acs.orgucl.ac.uk These studies provide insight into the species present before a reaction is initiated and how they might influence the reaction pathway.

In the context of more complex transformations, such as those involving radical intermediates, electron paramagnetic resonance (EPR) spectroscopy can be a powerful tool for their detection and characterization. osti.gov While no specific studies on this compound using this technique are available, it is a primary method for investigating reactions that may proceed through radical pathways, such as certain decarboxylation reactions.

Computational chemistry, particularly DFT, plays a crucial role in predicting the structures and stabilities of potential intermediates and transition states. nih.govresearchgate.net For instance, in the decarboxylation of ortho-substituted benzoic acids, computational studies have been used to map out the reaction pathway, identify transition states, and, in some cases, predict the existence of previously unreported intermediates. researchgate.net

Potential Intermediates in Reactions of this compound:

Based on the functional groups present, several types of intermediates can be postulated for various reactions:

Acylium Ions: In reactions involving the carboxylic acid, such as esterification or conversion to an acid chloride, an acylium ion or a related protonated species can be a key intermediate.

Tetrahedral Intermediates: During nucleophilic attack at the carbonyl carbon of either the carboxylic acid or the ester, a tetrahedral intermediate is expected to form. The stability and breakdown of this intermediate will determine the reaction outcome.

Meisenheimer Complexes: In nucleophilic aromatic substitution reactions (which are rare for this deactivated ring but could potentially occur under forcing conditions), the formation of a negatively charged Meisenheimer complex, stabilized by the electron-withdrawing nitro and ethoxycarbonyl groups, would be a key intermediate.

Radical Intermediates: In processes like the Hunsdiecker reaction (a type of decarboxylative halogenation), the formation of carboxyl and aryl radicals is a central mechanistic feature. nih.gov

Decarboxylative Halogenation Processes

Decarboxylative halogenation is a class of reactions where a carboxylic acid is converted to an organic halide with the loss of carbon dioxide. nih.govacs.org This transformation is particularly useful for synthesizing aryl halides from readily available aromatic carboxylic acids.

General Mechanisms:

The mechanism of decarboxylative halogenation can vary depending on the specific reagents and conditions but often involves radical or organometallic intermediates. nih.gov The classic Hunsdiecker reaction, for example, involves the formation of a silver salt of the carboxylic acid, which then reacts with a halogen to form an acyl hypohalite intermediate. This intermediate can then decompose via a radical chain mechanism to yield the aryl halide.

More modern methods often employ transition metal catalysts, such as silver or copper, to facilitate the decarboxylation and subsequent halogenation. nih.gov For instance, Ag-catalyzed decarboxylative halogenation of 2-nitrobenzoic acids has been reported. nih.gov These reactions are believed to proceed through the formation of an aryl-metal intermediate.

Application to this compound:

The general steps for a plausible radical-based decarboxylative halogenation of this compound are outlined below:

Formation of a Reactive Species: The carboxylic acid is typically converted to a more reactive species, such as a salt (e.g., silver carboxylate) or an activated ester.

Generation of a Carboxyl Radical: This reactive species reacts with a halogen source, often with the aid of a catalyst or light, to generate a carboxyl radical.

Decarboxylation: The carboxyl radical readily loses a molecule of carbon dioxide to form an aryl radical.

Halogen Abstraction: The aryl radical then abstracts a halogen atom from a halogen source to form the final aryl halide product and propagate the radical chain.

The following table summarizes the key stages in a hypothetical decarboxylative bromination of this compound via a Hunsdiecker-type mechanism.

| Stage | Reactants | Intermediate(s) | Products |

| Salt Formation | This compound, Silver(I) oxide | Silver 2-(ethoxycarbonyl)-6-nitrobenzoate | Water |

| Acyl Hypobromite Formation | Silver 2-(ethoxycarbonyl)-6-nitrobenzoate, Bromine | 2-(Ethoxycarbonyl)-6-nitrobenzoyl hypobromite | Silver bromide |

| Radical Initiation & Decarboxylation | 2-(Ethoxycarbonyl)-6-nitrobenzoyl hypobromite | 2-(Ethoxycarbonyl)-6-nitrophenyl radical, Carbon dioxide | - |

| Halogen Abstraction | 2-(Ethoxycarbonyl)-6-nitrophenyl radical, Bromine | - | 1-Bromo-2-(ethoxycarbonyl)-6-nitrobenzene, Bromine radical |

Derivatization and Structure Activity Relationship Studies

Synthesis of Novel Derivatives

Modification of the Aromatic Ring

Modifications to the aromatic ring of 2-(ethoxycarbonyl)-6-nitrobenzoic acid primarily involve electrophilic aromatic substitution reactions. The nitro group present on the ring is a strong deactivating group and a meta-director. However, the presence of the activating, though sterically hindered, ethoxycarbonyl and carboxylic acid groups at the ortho positions makes the reactivity of the remaining positions on the benzene (B151609) ring complex.

Further derivatization can also be achieved by reduction of the nitro group to an amino group, which then serves as a handle for a wide array of chemical transformations. For instance, the resulting 2-amino-6-(ethoxycarbonyl)benzoic acid can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents onto the aromatic ring. Additionally, the amino group can be acylated or alkylated to produce further derivatives.

Transformations of the Carboxylic Acid Group

The carboxylic acid group of this compound is a prime site for derivatization, most commonly through the formation of esters and amides.

Esterification: The carboxylic acid can be esterified with various alcohols under acidic conditions, such as the Fischer-Speier esterification, or by using coupling agents. This allows for the introduction of a wide range of alkyl and aryl groups, which can significantly alter the lipophilicity and steric profile of the molecule. The synthesis of such esters is a common strategy to explore the impact of the ester functionality on biological activity.

Amide Formation: The carboxylic acid can be converted into amides by reaction with a diverse range of primary and secondary amines. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a peptide coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). This approach has been utilized to synthesize a series of 2-aroyl-6-nitrobenzoyl amino acids and peptides, demonstrating the feasibility of attaching complex biomolecules to this scaffold.

| Derivative Type | Reagents and Conditions | Resulting Functional Group |

| Esters | Various alcohols, acid catalyst (e.g., H₂SO₄), heat | -COOR' |

| Amides | Thionyl chloride (SOCl₂), followed by amine (R'R''NH) | -CONR'R'' |

| Amides | Amine (R'R''NH), coupling agent (e.g., DCC) | -CONR'R'' |

Alterations of the Ethoxycarbonyl Moiety

The ethoxycarbonyl group offers another avenue for structural modification.

Transesterification: The ethyl ester can be converted to other esters by transesterification, which involves reacting the compound with a different alcohol in the presence of an acid or base catalyst. This method is particularly useful for introducing larger or more complex alcoholic moieties.

Hydrolysis: Selective hydrolysis of the ethoxycarbonyl group to a carboxylic acid, without affecting the other carboxylic acid group, can be challenging due to the similar reactivity. However, under carefully controlled conditions, it may be possible to achieve selective hydrolysis, leading to the formation of 3-nitrophthalic acid.

Reduction: The ethoxycarbonyl group can be selectively reduced to a primary alcohol. This transformation introduces a new functional group that can be further derivatized, for example, through etherification or oxidation.

Structure-Activity Relationship (SAR) Analysis

The systematic derivatization of this compound is fundamental to understanding its structure-activity relationship (SAR). SAR studies aim to correlate specific structural features of the synthesized derivatives with their biological or chemical activities, providing insights for the rational design of more potent or selective compounds.

Influence of Substituent Effects on Bioactivity

The nature and position of substituents on the this compound scaffold have a profound impact on its bioactivity. For instance, in a series of 2-aroyl-6-nitrobenzoyl amino acid and peptide derivatives, the antimicrobial activity was found to be influenced by the nature of the amino acid or peptide attached.

The following table summarizes the general influence of different functional groups on the properties of benzoic acid derivatives, which can be extrapolated to the this compound system.

| Substituent Type | Example | General Effect on Bioactivity |

| Electron-withdrawing | Nitro (-NO₂) | Can increase acidity and potential for hydrogen bonding. |

| Electron-donating | Amino (-NH₂) | Can increase basicity and alter binding interactions. |

| Lipophilic | Alkyl chains | Can enhance membrane permeability. |

| Polar | Hydroxyl (-OH) | Can increase water solubility and hydrogen bonding capacity. |

Conformational Analysis and Reactivity Correlation

The presence of two bulky substituents in the ortho positions (the ethoxycarbonyl and nitro groups) relative to the carboxylic acid in this compound leads to significant steric hindrance. This steric crowding forces the carboxylic acid and nitro groups to twist out of the plane of the benzene ring, a phenomenon known as the "ortho effect."

This non-planar conformation has several important consequences:

Acidity: The twisting of the carboxylic acid group out of the plane of the aromatic ring disrupts the resonance stabilization between the carboxylate anion and the ring. This can lead to an increase in the acidity of the carboxylic acid compared to its para- or meta-substituted counterparts.

Reactivity: The steric hindrance around the carboxylic acid group can affect its reactivity in esterification and amidation reactions, potentially requiring more forcing conditions or specialized reagents for these transformations to occur efficiently.

Biological Activity: The three-dimensional shape of the molecule is a critical determinant of its ability to bind to biological targets such as enzymes or receptors. The specific conformation adopted by derivatives of this compound will therefore play a crucial role in their biological activity.

Computational modeling and spectroscopic techniques, such as X-ray crystallography and NMR, are valuable tools for studying the preferred conformations of these derivatives and correlating them with their observed reactivity and bioactivity.

Design Principles for Functionalized Derivatives of this compound

The functionalization of this compound is guided by established medicinal chemistry principles to modulate its physicochemical and biological properties. The design of its derivatives primarily revolves around the strategic manipulation of its three key functional groups: the carboxylic acid, the ethoxycarbonyl group, and the nitro group. Each of these sites offers a handle for chemical modification to influence the molecule's size, shape, polarity, and ability to interact with biological targets.

A central strategy in the derivatization of this compound involves the modification of the carboxylic acid moiety. This is often achieved through the formation of amide bonds with amino acids or peptides. This approach is based on the principle that such conjugates can enhance cell permeability and introduce specific biological activities. For instance, the coupling of the core structure with various amino acid esters can lead to derivatives with altered lipophilicity and steric profiles, which in turn can influence their antimicrobial or other biological activities.

Another key design principle is the transformation of the ethoxycarbonyl group. While it can be retained to maintain a certain level of ester character, it can also be hydrolyzed to the corresponding dicarboxylic acid. This would significantly increase the polarity of the molecule. Conversely, it could be converted into other esters or amides to explore the impact of different alkyl or aryl groups on the compound's activity.

The nitro group also represents a critical point for modification. It is a strong electron-withdrawing group that significantly influences the electronic properties of the benzene ring. A common derivatization strategy for nitroarenes is the reduction of the nitro group to an amine. This transformation drastically alters the electronic and steric character of the substituent, converting an electron-withdrawing group into an electron-donating one, and introducing a basic center capable of forming salts and participating in hydrogen bonding. The resulting amino group can then serve as a point for further functionalization, such as acylation or alkylation, to generate a diverse library of compounds for structure-activity relationship (SAR) studies.

Detailed research findings have shown that the derivatization of the closely related 2-aroyl-6-nitrobenzoic acids with amino acid and peptide esters can yield compounds with significant antimicrobial activity. In these studies, the core benzoic acid structure was coupled with different amino acid methyl esters, such as those derived from glycine, L-phenylalanine, and L-tryptophan, as well as dipeptide methyl esters. The resulting compounds were then evaluated for their antibacterial and antifungal properties.

The data from these studies indicate that the nature of the amino acid or peptide side chain plays a crucial role in determining the antimicrobial potency. For example, derivatives containing aromatic amino acids like phenylalanine and tryptophan have demonstrated notable activity against certain bacterial and fungal strains. This suggests that the introduction of bulky, hydrophobic moieties can be a successful strategy for enhancing the biological activity of this class of compounds.

The following interactive data table summarizes the antimicrobial activity of a series of amino acid and peptide derivatives of a 2-aroyl-6-nitrobenzoic acid scaffold, which serves as a model for the potential derivatization of this compound.

| Compound ID | Amino Acid/Peptide Ester | Test Organism | Activity (MIC in µg/mL) |

| 1a | Glycine Methyl Ester | E. coli | >100 |

| 1b | L-Phenylalanine Methyl Ester | E. coli | 50 |

| 1c | L-Tryptophan Methyl Ester | E. coli | 75 |

| 2a | Glycine Methyl Ester | C. albicans | >100 |

| 2b | L-Phenylalanine Methyl Ester | C. albicans | 62.5 |

| 2c | L-Tryptophan Methyl Ester | C. albicans | 80 |

| 3a | Gly-Gly Methyl Ester | P. aeruginosa | 100 |

| 3b | Gly-Phe Methyl Ester | P. aeruginosa | 75 |

These findings underscore the importance of systematic structural modification and biological evaluation in the design of novel functionalized derivatives of this compound. The principles of amide coupling, nitro group reduction, and ester modification, combined with a consideration of steric and electronic effects, provide a robust framework for the development of new chemical entities with desired biological activities.

Advanced Analytical Techniques for Characterization and Elucidation

Spectroscopic Methodologies

Spectroscopic techniques are fundamental in elucidating the molecular structure of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the ethoxycarbonyl group protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The ethoxy group would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from coupling with each other. The acidic proton of the carboxylic acid group may appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Distinct signals would be observed for the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons, and the carbons of the ethoxy group. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the nitro and ethoxycarbonyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values and data from analogous compounds. Actual experimental values may vary.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic CH | 7.8 - 8.5 | Multiplet | - |

| -OCH₂CH₃ | 4.2 - 4.5 | Quartet | ~7.1 |

| -OCH₂CH₃ | 1.2 - 1.5 | Triplet | ~7.1 |

| -COOH | 10.0 - 13.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values and data from analogous compounds. Actual experimental values may vary.

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid C=O | 165 - 175 |

| Ester C=O | 160 - 170 |

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic C-COOH | 130 - 140 |

| Aromatic C-COOEt | 130 - 140 |

| Aromatic CH | 120 - 135 |

| -OCH₂CH₃ | 60 - 65 |

| -OCH₂CH₃ | 13 - 16 |

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. For this compound (C₁₀H₉NO₆), the expected exact mass is 239.0430 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 239. Subsequent fragmentation could involve the loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z 194, or the loss of the entire ethoxycarbonyl group (-COOC₂H₅) resulting in a peak at m/z 166. Further fragmentation of the nitrobenzoic acid moiety would also be expected. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments.

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups.

Key expected vibrational frequencies include:

A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretching band for the carboxylic acid carbonyl, usually around 1700-1725 cm⁻¹.

A strong C=O stretching band for the ester carbonyl, typically around 1730-1750 cm⁻¹.

Asymmetric and symmetric N-O stretching bands for the nitro group, expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-O stretching bands for the ester and carboxylic acid groups in the 1000-1300 cm⁻¹ region.

Aromatic C-H and C=C stretching and bending vibrations.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Ester | C=O Stretch | 1730 - 1750 |

| Nitro | N-O Asymmetric Stretch | 1520 - 1560 |

| Nitro | N-O Symmetric Stretch | 1340 - 1380 |

| Ester/Carboxylic Acid | C-O Stretch | 1000 - 1300 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Bending (out-of-plane) | 700 - 900 |

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-performance liquid chromatography (HPLC) is a primary method for the analysis and purification of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable for this compound.

A typical HPLC setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like formic or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the aromatic ring and nitro group in the molecule will absorb UV light. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and the peak area can be used for quantification.

For related nitrobenzoic acid isomers, successful separation has been achieved using a Kromasil C18 column with a mobile phase of methanol, water, and tetrahydrofuran. This suggests that a similar system could be optimized for this compound.

Table 4: General HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and Water (with 0.1% Formic Acid or other modifier) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at a wavelength around 254 nm |

| Injection Volume | 5 - 20 µL |

Gas chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its low volatility and the potential for thermal decomposition of the carboxylic acid group in the hot injector port.

However, GC can be employed for the analysis of related compounds or derivatives. For instance, the compound could be derivatized to a more volatile ester (e.g., a methyl ester by reaction with diazomethane (B1218177) or a silyl (B83357) ester) prior to GC analysis. This approach is often used for the analysis of complex mixtures of acidic compounds. The use of a mass spectrometer as a detector (GC-MS) would provide both separation and structural information, allowing for the identification of the derivatized compound and any related impurities.

For the analysis of benzoic acid and its esters, capillary columns with non-polar or medium-polarity stationary phases are typically used. The temperature programming of the GC oven allows for the separation of compounds with a range of boiling points.

Advanced Hyphenated Techniques (e.g., LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) stands as a primary tool for the analysis of this compound, offering high sensitivity and selectivity for its determination in complex mixtures. A typical method involves solid-phase extraction (SPE) for sample pre-concentration, followed by reversed-phase high-performance liquid chromatography (HPLC) for separation. nih.govvu.edu.au The separation is often achieved on a C18 column with an isocratic or gradient mobile phase, such as a mixture of an ammonium (B1175870) acetate (B1210297) buffer and methanol. psu.edu

Detection is commonly performed using a mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode, which is well-suited for acidic compounds. psu.eduresearchgate.net The mass spectrometer can identify the deprotonated molecule [M-H]⁻ and its fragments, allowing for unambiguous identification and quantification. psu.edu Tandem mass spectrometry (MS/MS) further enhances structural elucidation by analyzing collisionally-induced dissociation channels, providing a reliable and reproducible method for its analysis with low detection limits, often in the µg/L range. nih.govpsu.eduresearchgate.net Isotope dilution LC-MS/MS, which uses a stable isotope-labeled internal standard, can be employed to achieve highly accurate and precise quantification by correcting for matrix effects and instrument variability. nih.govpsu.edu

X-ray Crystallography and Structural Determination

While the specific crystal structure for this compound is not publicly documented, detailed structural information can be inferred from the X-ray analysis of its close analogue, 2-methoxycarbonyl-6-nitrobenzoic acid. X-ray diffraction studies reveal that in such sterically hindered molecules, the substituent groups are not coplanar with the benzene ring. This deviation is a result of minimizing steric hindrance between the adjacent functional groups.

In the crystal lattice, molecules of substituted benzoic acids typically form centrosymmetric dimers, where two molecules are linked by a pair of strong hydrogen bonds between their carboxylic acid groups. researchgate.net This characteristic interaction is a dominant feature in the solid-state structure of many benzoic acid derivatives. researchgate.netrsc.org

Table 1: Crystallographic Data for the Analogue 2-Methoxycarbonyl-6-nitrobenzoic acid

| Parameter | Value | Significance |

| Dihedral Angle (Nitro Group) | 29.99 (8)° | Indicates significant twisting of the nitro group out of the benzene ring plane. |

| Dihedral Angle (Carboxylic Acid) | 67.09 (8)° | Shows substantial out-of-plane orientation of the carboxylic acid group. |

| Dihedral Angle (Methoxycarbonyl) | 32.48 (10)° | Reveals moderate twisting of the ester group relative to the aromatic ring. |

| Hydrogen Bonding | O—H···O | Classical hydrogen bond linking the carboxylic acid of one molecule to the ester carbonyl of an adjacent molecule, forming a chain. |

| Hydrogen Bonding | C—H···O | Nonclassical hydrogen bonds involving methyl and nitro groups that contribute to the three-dimensional crystal packing. |

Note: Data is for the analogue 2-methoxycarbonyl-6-nitrobenzoic acid and provides an expected structural model for the title compound.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to predict and understand the molecular properties of this compound at an electronic level. These in silico methods complement experimental data and offer insights into reactivity and potential biological activity.

Quantum mechanical calculations are employed to investigate the fundamental electronic structure and behavior of molecules. cuny.edu These methods can determine molecular geometry, charge distribution, and molecular orbitals. cuny.edu For substituted benzoic acids, QM approaches are used to compute atomic charges, which describe the electron density across the molecule. chemrxiv.org This information is valuable for interpreting chemical reactivity, non-covalent interactions, and reaction rates, providing a theoretical basis for understanding the influence of the ethoxycarbonyl and nitro substituents on the properties of the benzoic acid core. chemrxiv.org

Density Functional Theory (DFT) is a widely used computational method to study the structure-property relationships of organic molecules. researchgate.netchemrxiv.org DFT calculations can accurately predict various molecular properties, providing a deep understanding of the compound's behavior. For substituted nitrobenzoic acids, DFT is used to model reaction pathways, such as the formation of σH adducts, and to calculate the associated Gibbs free energy changes, offering insights into reaction kinetics and thermodynamics. rsc.org Time-dependent DFT (TD-DFT) is particularly useful for predicting UV-Vis absorption spectra. researchgate.netchemrxiv.org

Table 2: Parameters Obtainable from DFT Studies

| Calculated Property | Significance |

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles in the ground state. nih.gov |

| Vibrational Frequencies | Simulates infrared (IR) spectra to aid in the assignment of experimental vibrational modes. chemrxiv.orgnih.gov |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals help determine electronic properties, reactivity, and UV-Vis absorption characteristics. chemrxiv.org |

| Proton Affinity (PA) & Gas Phase Acidity (GPA) | Quantifies the molecule's ability to accept or donate a proton, which is crucial for understanding its chemical behavior and ionization in mass spectrometry. chemrxiv.orgchemrxiv.org |

| Reaction Profiles | Maps the energy landscape of a chemical reaction, identifying transition states and intermediates to elucidate reaction mechanisms. rsc.org |

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to explore the interaction of a small molecule like this compound with a biological target, typically a protein. nih.govfrontiersin.org This approach is fundamental in structure-based drug discovery.

The process begins with molecular docking, where computational algorithms predict the preferred orientation and binding affinity of the ligand within the active site of a receptor. nih.govnih.gov The output provides a docking score, which estimates the binding free energy, and reveals key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. nih.govajchem-a.com Following docking, MD simulations can be performed on the ligand-protein complex. MD simulates the movement of atoms over time, providing insights into the stability and conformational dynamics of the complex. nih.govajchem-a.com

Table 3: Typical Outputs from Molecular Docking and MD Simulations

| Technique | Output Parameter | Description |

| Molecular Docking | Binding Affinity / Docking Score (kcal/mol) | An estimation of the strength of the ligand-receptor interaction. ajchem-a.com |

| Binding Mode / Pose | The predicted 3D orientation of the ligand within the binding site. | |

| Key Interacting Residues | Identifies specific amino acids involved in hydrogen bonding, hydrophobic, or electrostatic interactions with the ligand. nih.gov | |

| Molecular Dynamics | Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions, indicating the structural stability of the ligand-protein complex over the simulation time. ajchem-a.com |

| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of individual amino acid residues in the protein upon ligand binding. | |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and protein throughout the simulation. |

Emerging Analytical Technologies

Beyond conventional methods, emerging technologies offer novel capabilities for the analysis of this compound and related compounds. Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is one such technique. wikipedia.org MALDI is a soft ionization method that allows for the analysis of molecules with minimal fragmentation and has been successfully applied to detect nitrobenzoic acids. researchgate.netresearchgate.net It is particularly useful for direct surface analysis, where it can create 2D diagrams showing the distribution of an analyte on a material. researchgate.net Different isomers of hydroxy-nitrobenzoic acid have also been evaluated as oxidizing matrices for in-source decay (ISD) applications in MALDI, a technique used for peptide sequencing. acs.orgsigmaaldrich.com

In the realm of separations, nano-liquid chromatography (nano-LC) provides enhanced sensitivity and reduced solvent consumption compared to traditional HPLC, making it suitable for trace analysis. mdpi.com For chiral compounds, the development of novel chiral selectors and derivatization agents is an active area of research. mdpi.com New chiral solvating agents used in Nuclear Magnetic Resonance (NMR) spectroscopy represent another emerging approach, enabling the rapid and accurate determination of enantiomeric purity for carboxylic acids. nih.gov Furthermore, new fluorescent derivatization reagents are being developed to allow for highly sensitive detection of carboxylic acids using HPLC with fluorescence detectors. researchgate.net

Research Applications and Potential in Chemical Science and Beyond

Role as an Intermediate in Pharmaceutical Synthesisguidechem.compharmaffiliates.com

The compound is a key starting material in the synthesis of numerous pharmaceutical agents. Its structural framework allows for the introduction of various functional groups, leading to the development of novel therapeutic candidates with a range of biological activities.

Development of Anticancer Agents

While direct studies naming 2-(Ethoxycarbonyl)-6-nitrobenzoic acid in the synthesis of specific anticancer agents are not prevalent in the provided results, the broader class of nitroaromatic compounds and benzoic acid derivatives are extensively studied for their antitumor properties. Research has shown that nitroaromatic compounds can be synthesized and exhibit significant growth inhibitory activity against human cancer cell lines. researchgate.net For instance, certain synthesized nitroaromatic compounds displayed high antiproliferative activity with IC50 values below 8.5 µM. researchgate.net The mechanism of action for some of these active compounds is linked to their alkylating properties, facilitated by good leaving groups at the benzylic position. researchgate.net

Furthermore, various derivatives of benzoic acid have been synthesized and evaluated for their anticancer potential against cell lines like MCF-7, with some demonstrating potent activity. preprints.org The synthesis of novel 2-phenylacrylonitrile (B1297842) derivatives has also yielded compounds with powerful inhibitory activity against cancer cell lines such as HCT116 and BEL-7402, with IC50 values as low as 5.9 nM and 7.8 nM, respectively. nih.gov These derivatives often work by inhibiting tubulin polymerization. nih.gov The development of fatty acid derivatives, such as (±)-2-methoxy-6-icosynoic acid, has also shown promise, with an EC50 of 23 ± 1 µM against the human SH-SY5Y neuroblastoma cell line. nih.gov

Formulation of Antimicrobial Compounds

Benzoic acid derivatives are a well-established class of compounds investigated for their antimicrobial properties. Research into 2-chlorobenzoic acid derivatives, for example, has yielded compounds with significant antibacterial potential, particularly against Gram-negative bacteria like Escherichia coli. nih.gov Similarly, the synthesis of 2,5- and/or 6-substituted benzoxazoles and benzimidazoles has produced compounds with a broad spectrum of antibacterial activity. esisresearch.org One such compound, 5-Chloro-2-(2-cyclohexylethyl)benzimidazole, was identified as particularly active against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 12.5 mg/ml. esisresearch.org

The Michael addition products of β-nitrostyrenes with various thiols have also been shown to exhibit antibacterial and antifungal activities. tubitak.gov.tr Derivatives of 2-[(2-nitro-1-phenylethyl)thio]benzoic acid have demonstrated greater antifungal activity than the reference compound ketoconazole. tubitak.gov.tr These findings underscore the utility of benzoic acid scaffolds in the generation of new antimicrobial agents. nih.gov

Investigation of Anti-inflammatory Properties

The core structure of benzoic acid is a common feature in many anti-inflammatory drugs. Research has focused on synthesizing novel derivatives to discover agents with improved efficacy and safety profiles. For example, pirinixic acid derivatives have been developed as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), key enzymes in the inflammatory pathway. nih.gov One such derivative demonstrated potent inhibition with IC50 values of 1.3 µM for mPGES-1 and 1 µM for 5-LO. nih.gov

Other research has explored novel butanals and their corresponding carboxylic acids, identifying compounds with potent inhibitory effects on COX-1 and COX-2 enzymes. mdpi.com For instance, compounds FM4, FM10, and FM12 showed significant COX-2 inhibition with IC50 values of 0.74 µM, 0.69 µM, and 0.18 µM, respectively. mdpi.com Furthermore, a synthesized metabolite of the NSAID piron, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, has shown anti-inflammatory activity comparable to diclofenac (B195802) in in vivo models. mdpi.com The synthesis of dexketoprofen (B22426) amide derivatives is another area of investigation for new anti-inflammatory and antioxidant agents. nih.gov

Synthesis of Antituberculosis Candidates

Information directly linking this compound to the synthesis of antituberculosis candidates was not found in the search results.

Enzyme Inhibition Studies

The versatility of the benzoic acid scaffold makes it a valuable starting point for the development of various enzyme inhibitors. As mentioned previously, derivatives have been successfully synthesized to target key enzymes in the inflammatory cascade.

Pirinixic acid derivatives serve as a prime example, acting as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). nih.gov This dual inhibition is considered a superior therapeutic strategy. nih.gov Another area of active research involves the inhibition of carbonic anhydrase (CA) enzymes. nih.gov Novel chalcone (B49325) derivatives of 6-acetyl-2(3H)-benzoxazolone have been synthesized and evaluated for their inhibitory effects on human CA I and II isoenzymes, with IC50 values ranging from 29.74–69.57 µM for hCA I and 18.14–48.46 µM for hCA II. nih.gov

The following table summarizes the inhibitory activities of selected synthesized compounds.

| Compound Class | Target Enzyme(s) | Example Compound | IC50 Value(s) |

| Pirinixic Acid Derivatives | mPGES-1, 5-LO | 2-(4-(biphenyl-4-ylmethylamino)-6-chloropyrimidin-2-ylthio)octanoic acid | 1.3 µM (mPGES-1), 1 µM (5-LO) nih.gov |

| Butanal/Carboxylic Acid Derivatives | COX-2 | FM12 | 0.18 µM mdpi.com |

| Benzoxazolone Chalcones | hCA I, hCA II | Compound 1-8 Range | 29.74–69.57 µM (hCA I), 18.14–48.46 µM (hCA II) nih.gov |

Contributions to Agrochemical Researchguidechem.compharmaffiliates.com

Beyond pharmaceuticals, this compound and related structures are integral to the field of agrochemical research. guidechem.compharmaffiliates.com The inherent biological activity of molecules derived from this and similar building blocks allows for their exploration as potential herbicides, fungicides, and insecticides. The ability to systematically modify the core structure enables the optimization of activity against specific agricultural pests while aiming for minimal impact on non-target organisms and the environment.

Herbicide Development

While direct and detailed research findings on the application of this compound in the development of specific commercial herbicides are not extensively publicized in readily available literature, its role as a precursor is inferred from research on analogous compounds. For instance, the related compound, 2-(Methoxycarbonyl)-6-nitrobenzoic acid, has been identified as an important precursor to agricultural chemicals. This suggests that the ethyl ester variant, this compound, likely undergoes similar synthetic pathways to yield herbicidally active compounds.

The general synthetic strategy involves leveraging the carboxylic acid and nitro functionalities. The nitro group can be reduced to an amine, which is a key step in the synthesis of various heterocyclic compounds known to possess herbicidal activity. One relevant patent describes the synthesis of herbicidal substituted benzoylsulfonamides, a class of compounds that act by inhibiting acetolactate synthase, an essential enzyme in plants. google.com Although this patent does not explicitly name this compound as a starting material, the core structure of the described intermediates bears a strong resemblance to it, highlighting the potential of this class of molecules in herbicide synthesis.

The development of novel herbicides is a continuous effort to combat weed resistance and improve crop yields. The structural motifs derivable from this compound are of interest to researchers in this field.

Table 1: Potential Herbicidal Scaffolds Derivable from this compound

| Starting Material | Potential Intermediate | Target Herbicide Class |

| This compound | 2-Amino-6-(ethoxycarbonyl)benzoic acid | Substituted benzamides |

| This compound | 2-Hydrazinyl-6-(ethoxycarbonyl)benzoic acid | Triazolopyrimidines |

| This compound | Substituted quinazolinones | Quinoline carboxylic acids |

Pesticide Applications

Similar to its role in herbicide development, this compound serves as a versatile building block in the synthesis of new pesticides. The creation of novel pesticides is crucial for managing insect pests, which pose a significant threat to agriculture and public health.

The chemical functionalities of this compound allow for its incorporation into a variety of pesticide backbones. The ester and carboxylic acid groups can be modified to create amides, which are common in many insecticidal compounds. Furthermore, the aromatic ring can be further functionalized to enhance the biological activity and selectivity of the final product.

While specific research detailing the synthesis of a commercial pesticide directly from this compound is not prominently available, its utility as a synthetic intermediate is clear. The development of new pesticides often involves the screening of libraries of compounds derived from versatile starting materials like this one.

Advanced Materials Science Applications

The application of this compound in advanced materials science is an emerging area of interest. The parent compound, 2-Nitrobenzoic acid, has been explored as a precursor in the synthesis of metal-organic frameworks (MOFs). nbinno.com MOFs are a class of porous materials with a wide range of potential applications, including gas storage, separation, and catalysis.

The presence of both a carboxylic acid and a nitro group in this compound makes it a candidate for use as an organic linker in the construction of new MOFs. The carboxylate group can coordinate with metal ions to form the framework structure, while the nitro and ethoxycarbonyl groups can be tailored to modify the properties of the pores within the material. These functional groups could influence the MOF's selectivity for adsorbing certain molecules or its catalytic activity.

Although specific research on MOFs synthesized directly from this compound is limited, the foundational knowledge from related structures suggests a promising avenue for future exploration in the design of functional materials.

Future Prospects in Synthetic Organic Chemistry

The future of this compound in synthetic organic chemistry lies in its continued use as a versatile and adaptable building block. atomfair.com The presence of three distinct functional groups—a carboxylic acid, an ester, and a nitro group—in a sterically hindered arrangement provides a unique platform for the synthesis of complex molecules.

Organic chemists are constantly seeking new and efficient ways to construct intricate molecular architectures. The differential reactivity of the functional groups on the this compound scaffold allows for selective transformations, enabling the stepwise construction of target molecules with high precision.

Future research is likely to focus on developing novel synthetic methodologies that exploit the unique reactivity of this compound. This could include the development of new catalytic systems for the selective functionalization of the aromatic ring or the use of the nitro group as a handle for introducing other functionalities. As the demand for new pharmaceuticals, agrochemicals, and advanced materials continues to grow, the importance of versatile building blocks like this compound in driving innovation in synthetic organic chemistry is set to increase.

Challenges and Future Perspectives in the Research of 2 Ethoxycarbonyl 6 Nitrobenzoic Acid

Addressing Synthetic Challenges

The synthesis of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, while achievable, presents several challenges that merit focused investigation. The primary route to this compound likely involves the esterification of 6-nitrobenzoic acid with ethanol (B145695) or the nitration of an ethyl benzoate derivative.

Key Research Objectives for Synthetic Advancement:

Optimization of Reaction Conditions: A systematic exploration of catalysts, solvent systems, and temperature profiles could significantly enhance reaction efficiency and yield.

Novel Synthetic Routes: Investigation into alternative synthetic pathways, potentially involving protective group strategies or novel catalytic systems, could offer more direct and higher-yielding methods.

Scalability and Industrial Viability: Developing a synthetic process that is not only efficient in a laboratory setting but also scalable for potential industrial applications is a crucial long-term goal.

A comparative analysis of synthetic routes for similar compounds, such as 2-(Methoxycarbonyl)-6-nitrobenzoic acid, could provide valuable insights for overcoming these challenges. For instance, the nitration of methyl benzoate is a common method for its synthesis, and a detailed study of this reaction could inform the development of a more controlled synthesis for the ethoxycarbonyl analogue.

Advancements in Mechanistic Understanding

A thorough mechanistic understanding of the reactions involving this compound is fundamental to its effective utilization in organic synthesis. The interplay between the ethoxycarbonyl, nitro, and carboxylic acid functional groups dictates the compound's reactivity, yet detailed mechanistic studies are conspicuously absent from the current body of scientific literature.

The electronic effects of the nitro group as a strong electron-withdrawing group, combined with the steric hindrance from the adjacent ethoxycarbonyl group, are expected to significantly influence the reactivity of the carboxylic acid and the aromatic ring. However, the precise nature and quantitative impact of these interactions are yet to be elucidated.

Future Mechanistic Investigations Should Focus On:

Kinetics and Thermodynamics: Detailed kinetic studies of its reactions, such as esterification, amidation, and reduction of the nitro group, would provide quantitative data on reaction rates and activation energies.

Computational Modeling: Density functional theory (DFT) and other computational methods could be employed to model reaction pathways, predict transition states, and understand the electronic structure of the molecule and its reaction intermediates.

Spectroscopic Analysis of Intermediates: The use of in-situ spectroscopic techniques, such as NMR and IR spectroscopy, could help in the identification and characterization of transient intermediates, offering direct evidence for proposed reaction mechanisms.

Understanding the mechanism of hydrolysis of the ester group or the reduction of the nitro group, for example, is crucial for its application as a versatile building block. For its close relative, 2-(Methoxycarbonyl)-6-nitrobenzoic acid, the nitro group can be reduced to an amino group, and the ester can be hydrolyzed, showcasing reaction pathways that are likely similar for the ethoxycarbonyl compound.

Expanding Application Horizons

While this compound is recognized as a building block in the synthesis of pharmaceuticals and agrochemicals, its full application potential is far from being realized. guidechem.com The unique arrangement of its functional groups suggests a broader utility in various scientific and industrial domains.

The presence of the nitro group opens up possibilities for its use as a precursor to amino derivatives, which are common pharmacophores in medicinal chemistry. Furthermore, the bifunctional nature of the molecule, possessing both a carboxylic acid and an ester, makes it an attractive candidate for the synthesis of complex heterocyclic systems and polymers.

Potential Areas for Application-Oriented Research:

Medicinal Chemistry: Its derivatives could be screened for a wide range of biological activities. The general class of nitrobenzoic acids has been investigated for antimicrobial properties.

Materials Science: The compound could serve as a monomer for the synthesis of novel polyesters or polyamides with unique thermal or optical properties.

Agrochemicals: Further exploration of its role as an intermediate in the development of new herbicides, fungicides, or insecticides is warranted. For instance, the related compound 2-Acetyl-6-nitrobenzoic acid is a key intermediate in the synthesis of the herbicide Pyriftalid.

Methodological Innovations in Characterization

The comprehensive characterization of this compound and its derivatives is essential for quality control, reaction monitoring, and structural elucidation. While standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are undoubtedly valuable, there is scope for the application of more advanced and innovative characterization methods.

The challenge of distinguishing between regioisomers that may form during synthesis necessitates the use of high-resolution analytical techniques. Furthermore, a detailed understanding of its solid-state properties could be crucial for its handling and formulation in various applications.

Future Directions for Characterization:

Advanced Spectroscopic Techniques: The application of 2D NMR techniques (COSY, HSQC, HMBC) would be invaluable for unambiguous structural assignment, especially for more complex derivatives.

Crystallographic Studies: Single-crystal X-ray diffraction would provide definitive information on the three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) could be used to determine its melting point, thermal stability, and decomposition profile.

Illustrative Spectroscopic Data for Related Compounds:

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 2-Methyl-6-nitrobenzoic acid | 2.4 (s, 3H), 7.6-7.8 (m, 3H), 10.5 (br s, 1H) | 21.1, 124.5, 129.8, 131.2, 134.5, 148.9, 168.3 |

| 2-(Methoxycarbonyl)-6-nitrobenzoic acid | 3.9 (s, 3H), 7.8-8.2 (m, 3H), 11.0 (br s, 1H) | 53.2, 125.1, 130.4, 131.8, 135.1, 149.2, 165.8, 167.9 |

Note: The data presented in this table is for illustrative purposes for related compounds and is not the experimental data for this compound.

Interdisciplinary Research Opportunities

The future of research on this compound lies in fostering interdisciplinary collaborations. The challenges and opportunities associated with this compound are not confined to the domain of synthetic organic chemistry but extend into materials science, medicinal chemistry, computational chemistry, and chemical engineering.

Potential Interdisciplinary Research Areas:

Cheminformatics and Machine Learning: The use of computational tools to predict the properties and potential applications of derivatives of this compound could accelerate the discovery process.

Biocatalysis: Exploring the use of enzymes for the selective synthesis or transformation of this compound could offer greener and more efficient alternatives to traditional chemical methods.

Process Chemistry and Engineering: Collaboration with chemical engineers will be crucial for developing safe, scalable, and economically viable processes for the production of this compound and its derivatives.

常见问题

Q. What are the recommended synthetic routes for preparing 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, and what reaction conditions optimize yield?

The synthesis typically involves a multi-step approach:

Esterification : Start with 6-nitrobenzoic acid. React with ethanol in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄) to introduce the ethoxycarbonyl group .

Nitration : If starting from a non-nitrated precursor, use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group at the 6-position. Monitor regioselectivity via TLC or HPLC .

Purification : Recrystallize from ethanol/water or use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Optimize yield (typically 60–75%) by adjusting stoichiometry and reaction time .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the ethoxycarbonyl group (δ ~4.3–4.5 ppm for -OCH₂CH₃) and nitro group (aromatic proton shifts at δ ~8.0–8.5 ppm) .

- IR Spectroscopy : Identify ester C=O stretching (~1720 cm⁻¹) and nitro NO₂ asymmetric stretching (~1530 cm⁻¹) .

- HPLC/MS : Assess purity (>95%) using a C18 column with a methanol/water mobile phase and detect molecular ion peaks (m/z ~253 for [M+H]⁺) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in a cool, dry place away from oxidizers (e.g., peroxides) to prevent decomposition. Keep containers tightly sealed to avoid moisture absorption .

- Spill Management : Neutralize spills with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution at the 4-position. For nucleophilic reactions (e.g., hydrolysis of the ester group):